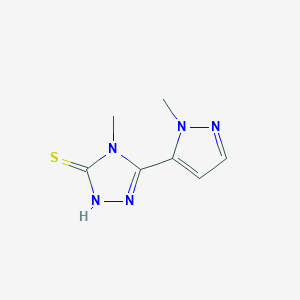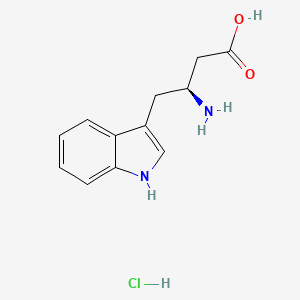![molecular formula C18H22N4O B2760793 2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900264-11-1](/img/structure/B2760793.png)
2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and current treatments are often ineffective or associated with significant side effects. EMA401 has shown promise as a potential treatment for chronic pain, and its mechanism of action and physiological effects are the focus of ongoing scientific research.
Aplicaciones Científicas De Investigación
Pharmacological Evaluation and Molecular Modeling
Compounds similar to 2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been designed as human A3 adenosine receptor antagonists. These derivatives, especially those with acyl groups on the 7-amino group, show low nanomolar affinity and high selectivity towards the hA3 adenosine receptor. Some derivatives have demonstrated effectiveness in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, serving as a model for neurotoxicity. The binding data have been rationalized through an in silico receptor-driven approach, explaining the molecular bases of observed affinities and selectivity (Squarcialupi et al., 2013).
Synthesis and Antitumor Activities
Research on enaminones as building blocks for synthesizing substituted pyrazoles, including structures similar to this compound, has been conducted. These compounds have shown antitumor and antimicrobial activities, indicating their potential in medicinal chemistry. The synthesis process has led to various derivatives with significant biological activities, comparable to known therapeutic agents (Riyadh, 2011).
Chemical Synthesis and Reactivity
The three-component synthesis of related compounds has been explored, revealing the versatility of aminoazoles in generating diverse derivatives. This synthesis approach enables the introduction of various substituents, demonstrating the chemical reactivity and potential for further functionalization of the pyrazolo[1,5-a]pyrimidine scaffold (Fedorova et al., 2003).
Crystal Structure and Biological Activity
Studies on the crystal structure and biological activity of derivatives, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been conducted. These studies offer insights into the structural characteristics and moderate anticancer activity of these compounds, highlighting their potential in drug discovery (Lu Jiu-fu et al., 2015).
Propiedades
IUPAC Name |
2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-15-17(14-8-6-5-7-9-14)18-20-13(2)12-16(22(18)21-15)19-10-11-23-3/h5-9,12,19H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQFTABONWWSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)
![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid](/img/structure/B2760713.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2760714.png)
![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2760716.png)
![2-Amino-4-(2-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2760717.png)



![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)
![3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2760727.png)



